Isopropylhydrazine oxalate

Übersicht

Beschreibung

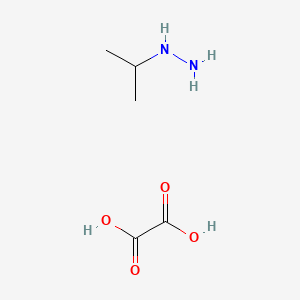

Isopropylhydrazine oxalate is a chemical compound with the molecular formula C5H12N2O4 and a molecular weight of 164.16 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydrazine oxalate typically involves the reaction of isopropylhydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C3H10N2} + \text{C2H2O4} \rightarrow \text{C5H12N2O4} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of simpler hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Metabolism and Hepatotoxicity

Isopropylhydrazine oxalate has been studied as a metabolite of iproniazid, a monoamine oxidase inhibitor used in the treatment of depression. Research indicates that isopropylhydrazine can cause hepatotoxicity, leading to hepatic necrosis in animal models. In studies conducted on Sprague-Dawley rats, doses as low as 10 mg/kg resulted in significant liver damage, suggesting that isopropylhydrazine may contribute to the toxic effects observed with iproniazid administration .

Table 1: Hepatotoxic Effects of this compound

Pharmaceutical Development

2.1. Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various pyrazolopyridine derivatives, which have been evaluated for their antiviral properties against enteroviruses such as poliovirus-1 and coxsackievirus B3. These derivatives demonstrate selective inhibition of viral replication, making them potential candidates for antiviral drug development .

Table 2: Antiviral Activity of Pyrazolopyridine Derivatives

| Compound | Virus Target | SI50 (Selectivity Index) | Reference |

|---|---|---|---|

| N1-Isopropyl-5-amino-1H-pyrazole | Poliovirus-1 | High | |

| N1-Isopropyl-5-amino-3H-pyrazole | Coxsackievirus B3 | Moderate |

Toxicological Studies

3.1. Toxic Mechanisms

The toxicological profile of this compound has been extensively studied due to its potential to induce liver damage. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive species that can alkylate macromolecules in liver tissues, resulting in cellular necrosis .

Case Study: Iproniazid and Isopropylhydrazine Toxicity

In a series of experiments, rats treated with iproniazid exhibited varying degrees of liver damage correlated with the levels of isopropylhydrazine detected in their urine. This relationship underscores the significance of isopropylhydrazine as a hepatotoxic metabolite and highlights the need for careful monitoring when using iproniazid or related compounds .

Potential Therapeutic Applications

4.1. Role in Diabetes and Metabolic Disorders

Recent studies have suggested that compounds derived from this compound may possess therapeutic potential in treating metabolic disorders such as Type II diabetes and non-alcoholic fatty liver disease (NAFLD). These compounds could act by inhibiting acetyl-CoA carboxylase enzymes, which play a critical role in lipid metabolism .

Table 3: Potential Therapeutic Applications

Wirkmechanismus

The mechanism by which isopropylhydrazine oxalate exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties are linked to the inhibition of histamine metabolism. The compound interacts with enzymes involved in histamine degradation, thereby reducing histamine levels and exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Hydrazine: A simpler hydrazine derivative with similar reactivity.

Phenylhydrazine: Another hydrazine derivative with different substituents.

Methylhydrazine: A hydrazine derivative with a methyl group instead of an isopropyl group.

Uniqueness: Isopropylhydrazine oxalate is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties compared to other hydrazine derivatives. Its ability to inhibit histamine metabolism and its potential anti-inflammatory properties make it particularly interesting for research and therapeutic applications .

Biologische Aktivität

Isopropylhydrazine oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isopropylhydrazine, a hydrazine derivative known for its reactivity and biological activity. The oxalate salt form enhances its solubility and stability in biological systems. The molecular formula is , indicating the presence of both hydrazine and oxalic acid components.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing hydrazine groups have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Genotoxicity : Research indicates that hydrazine derivatives can induce genotoxic effects, which may lead to mutations or cancer development. Studies have demonstrated that isopropylhydrazine can cause DNA damage in various cell lines .

- Metabolic Pathways : Isopropylhydrazine is metabolized in the liver, where it can interact with various enzymes, affecting metabolic pathways related to drug metabolism and detoxification.

Toxicological Profile

The toxicity of this compound has been a subject of investigation, particularly regarding its potential to cause nephrotoxicity and other organ-specific effects.

Case Study: Acute Oxalate Nephropathy

A notable case study involving acute oxalate nephropathy linked to high dietary intake of oxalate-rich foods highlighted the risks associated with compounds that metabolize into oxalic acid. In this case, a patient with chronic kidney disease developed acute tubular injury due to calcium oxalate crystal deposition . This underscores the importance of understanding the metabolic fate of this compound and its potential implications for kidney health.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of hydrazine derivatives, including isopropylhydrazine. These investigations aim to identify analogs with enhanced biological activity or reduced toxicity. The following table summarizes key findings from recent research:

Eigenschaften

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.